molecular formula C14H13F3N4O4 B2544089 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide CAS No. 2034539-47-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide

Cat. No.: B2544089
CAS No.: 2034539-47-2
M. Wt: 358.277
InChI Key: TVGIBZHUAPIARV-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis. It is often used as a reagent for activating carboxylic acids, facilitating the formation of amides, esters, and other carboxylic derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions generally include the use of a solvent such as tetrahydrofuran (THF) and may require the presence of a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as THF, methanol, ethanol, or isopropyl alcohol. The presence of bases like sodium carbonate or N-methylmorpholine can enhance the reaction efficiency .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. For example, the condensation reaction with carboxylic acids and amines results in the formation of amides, while esterification with alcohols produces esters .

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide involves the activation of carboxylic acids to form reactive intermediates. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium. This active ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or other nucleophile, leading to the formation of the corresponding carboxylic derivative .

Comparison with Similar Compounds

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to efficiently activate carboxylic acids under mild conditions, making it a valuable reagent in organic synthesis and peptide coupling .

Biological Activity

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide is a compound that belongs to the class of triazine derivatives. This article delves into its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C13H12F3N5O4
Molecular Weight 341.26 g/mol
CAS Number 2034521-35-0

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. This inhibition can lead to apoptosis in targeted cells.
  • Gene Expression Modulation : It may influence gene expression related to cell cycle regulation and apoptosis.
  • Binding Interactions : The triazine moiety facilitates binding with biomolecules such as proteins and nucleic acids, potentially altering their function.

Anticancer Properties

Research indicates that triazine derivatives like this compound demonstrate significant anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values ranging from 5 to 15 µM .

Antimicrobial Activity

Some derivatives within the triazine class have shown promising antimicrobial properties. While specific data on this compound's antimicrobial effects is limited, related compounds have demonstrated efficacy against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar triazine compounds revealed that they significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition highlighted that certain triazine derivatives could competitively inhibit kinases involved in cancer progression. This inhibition was linked to reduced phosphorylation of key signaling molecules in cancer pathways .

Research Findings Summary

The following table summarizes relevant research findings related to the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
Study 1 Anticancer (MCF-7)5 - 15Induces apoptosis via mitochondrial pathways
Study 2 Kinase inhibitionLow nanomolarCompetitive inhibition observed
Study 3 Antimicrobial (Gram-positive)MIC = 8Effective against E. faecalis

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,4,5-trifluoro-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O4/c1-23-11-9(16)6(4-7(15)10(11)17)12(22)18-5-8-19-13(24-2)21-14(20-8)25-3/h4H,5H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIBZHUAPIARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC(=NC(=N2)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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